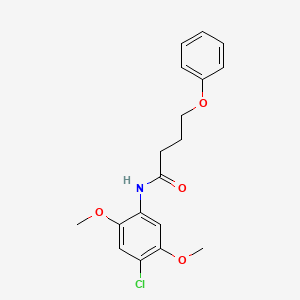

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide , which is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and molecular weight. For example, a similar compound, N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, has a molecular weight of 271.697 .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Chlorinated Phenols : These compounds, including pentachlorophenol and lower chlorinated phenols like tetra- and trichlorophenols, have been extensively used as fungicides, herbicides, insecticides, and in the synthesis of other pesticides. Research has focused on their occurrence, toxicity, metabolism, and environmental degradation. The introduction of modern analytical techniques has uncovered their widespread presence in the environment and necessitated a reevaluation of their impact due to the discovery of toxic chlorinated dimer impurities such as dibenzo-p-dioxins and dibenzofurans in commercial formulations (Ahlborg & Thunberg, 1980).

Degradation by Biological Agents : The degradation of chlorophenoxy acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), by biological agents has been studied to explore effective removal methods from the environment. This research highlights the role of bacteria, fungi (especially white-rot basidiomycetes), and the specific enzymes and genes involved in the biodegradation process. These findings emphasize the potential for biological decomposition as a method for mitigating the environmental impact of these herbicides (Serbent et al., 2019).

Photophysical Properties and Applications

Phthalocyanines : Research into novel indium(III) phthalocyanines substituted with various groups, including methoxyphenylthio and phenoxy derivatives, has been conducted to explore their photophysical properties. These studies assess fluorescence behavior, electronic properties, and potential applications in areas such as humidity sensing. The investigation into the solvent effects and the substituent impact on these properties offers insights into the versatility and applicability of phthalocyanines in technological applications (Keskin et al., 2016).

Potential for Environmental and Health Risk Assessment

Toxicity and Carcinogenicity : Studies on the human carcinogenicity of related compounds, such as 2,4-D, provide a framework for understanding the potential health risks associated with exposure to chlorophenoxy acids and their derivatives. These investigations highlight the importance of considering the environmental and health impacts of such chemicals, guiding regulatory and safety assessment processes (Ibrahim et al., 1991).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information regarding how such factors impact the action of this compound is currently unavailable .

Propiedades

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-22-16-12-15(17(23-2)11-14(16)19)20-18(21)9-6-10-24-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKOCSQJAZNTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)

![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)

![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)